molecular formula C10H22O2Si B597973 Cyclopentyldiethoxy(methyl)silane CAS No. 1352124-10-7

Cyclopentyldiethoxy(methyl)silane

Cat. No.: B597973
CAS No.: 1352124-10-7
M. Wt: 202.369
InChI Key: RJAXOUUONIIIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyldiethoxy(methyl)silane is an organosilicon compound characterized by a cyclopentyl group, a methyl group, and two ethoxy groups bonded to a central silicon atom. Its molecular structure (C₈H₁₈O₂Si) combines hydrophobic cyclopentyl and ethoxy moieties, making it useful in applications such as surface modification, polymer synthesis, and hydrophobic coatings. The ethoxy groups enable hydrolysis under controlled conditions, forming silanol intermediates that facilitate crosslinking or adhesion to substrates.

Properties

InChI

InChI=1S/C10H20O2Si/c1-3-11-10(12-4-2)13-9-7-5-6-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDGWHLMPPVOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)[Si]C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Methyldiethoxychlorosilane with Cyclopentyl Grignard Reagent

A direct method involves the substitution of a chlorine atom in methyldiethoxychlorosilane (CH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2) with a cyclopentyl group via a Grignard reagent. The synthesis proceeds as follows:

  • Synthesis of Methyldiethoxychlorosilane :
    Methyltrichlorosilane (CH3SiCl3\text{CH}_3\text{SiCl}_3) is partially ethoxylated by reacting with ethanol under controlled conditions to yield CH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2:

    CH3SiCl3+2 EtOHCH3SiCl(OEt)2+2 HCl\text{CH}_3\text{SiCl}_3 + 2\ \text{EtOH} \rightarrow \text{CH}_3\text{SiCl}(\text{OEt})_2 + 2\ \text{HCl}

    This step requires stoichiometric precision to avoid over-ethoxylation.

  • Grignard Substitution :
    Cyclopentyl magnesium bromide (C5H9MgBr\text{C}_5\text{H}_9\text{MgBr}) is reacted with CH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2 in anhydrous tetrahydrofuran (THF) at 40–60°C:

    CH3SiCl(OEt)2+C5H9MgBrCH3Si(OEt)2(C5H9)+MgBrCl\text{CH}_3\text{SiCl}(\text{OEt})_2 + \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{CH}_3\text{Si}(\text{OEt})_2(\text{C}_5\text{H}_9) + \text{MgBrCl}

    The reaction is conducted under nitrogen to prevent hydrolysis, with yields exceeding 75% after distillation.

Two-Step Synthesis from Methyltrichlorosilane

An alternative route begins with methyltrichlorosilane (CH3SiCl3\text{CH}_3\text{SiCl}_3):

  • Partial Grignard Substitution :
    One equivalent of cyclopentyl Grignard reagent replaces a single chlorine atom:

    CH3SiCl3+C5H9MgBrCH3SiCl2(C5H9)+MgBrCl\text{CH}_3\text{SiCl}_3 + \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{CH}_3\text{SiCl}_2(\text{C}_5\text{H}_9) + \text{MgBrCl}

    Temperature control (0–25°C) ensures selective monosubstitution.

  • Ethoxylation :
    The resulting CH3SiCl2(C5H9)\text{CH}_3\text{SiCl}_2(\text{C}_5\text{H}_9) is treated with excess ethanol in the presence of a base (e.g., pyridine) to neutralize HCl:

    CH3SiCl2(C5H9)+2 EtOHCH3Si(OEt)2(C5H9)+2 HCl\text{CH}_3\text{SiCl}_2(\text{C}_5\text{H}_9) + 2\ \text{EtOH} \rightarrow \text{CH}_3\text{Si}(\text{OEt})_2(\text{C}_5\text{H}_9) + 2\ \text{HCl}

    Yields range from 65% to 80%, contingent on purification efficiency.

In Situ Grignard Formation via Magnesium-Mediated Reaction

A solvent-free, one-pot method adapted from CN1532200A employs magnesium powder to generate the Grignard reagent in situ:

  • Reaction Setup :
    Methyldiethoxychlorosilane (CH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2), cyclopentyl bromide (C5H9Br\text{C}_5\text{H}_9\text{Br}), and magnesium powder (1:1:1.2 molar ratio) are combined under nitrogen. A catalytic amount of iodine (0.1–0.5 wt% of silane) initiates the reaction.

  • Stepwise Halide Addition :

    • 10% of C5H9Br\text{C}_5\text{H}_9\text{Br} is added to activate magnesium.

    • After refluxing at 60–80°C for 30 minutes, the remaining halide is dripped over 2 hours.

    • The mixture is refluxed for an additional 30–40 minutes to ensure completion.

  • Work-Up :
    The crude product is filtered to remove magnesium salts and distilled under reduced pressure (b.p. 120–130°C at 10 mmHg), yielding 70–85% pure CH3Si(OEt)2(C5H9)\text{CH}_3\text{Si}(\text{OEt})_2(\text{C}_5\text{H}_9).

Alkoxy Substitution in Methyltriethoxysilane

While less common due to the lower reactivity of ethoxy groups, cyclopentyldiethoxy(methyl)silane can be synthesized by substituting one ethoxy group in methyltriethoxysilane (CH3Si(OEt)3\text{CH}_3\text{Si}(\text{OEt})_3):

  • Grignard Reaction :
    CH3Si(OEt)3\text{CH}_3\text{Si}(\text{OEt})_3 reacts with C5H9MgBr\text{C}_5\text{H}_9\text{MgBr} in dibutyl ether at 100°C for 6–8 hours:

    CH3Si(OEt)3+C5H9MgBrCH3Si(OEt)2(C5H9)+MgBr(OEt)\text{CH}_3\text{Si}(\text{OEt})_3 + \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{CH}_3\text{Si}(\text{OEt})_2(\text{C}_5\text{H}_9) + \text{MgBr}(\text{OEt})

    Yields are moderate (50–60%) due to competing disubstitution and ether cleavage.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Advantages Limitations
Grignard on CH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2MethyldiethoxychlorosilaneTHF, 40–60°C, N₂ atmosphere75–85%High selectivity, minimal by-productsRequires chlorosilane handling
Two-step from CH3SiCl3\text{CH}_3\text{SiCl}_3MethyltrichlorosilaneLow-temperature Grignard65–80%Scalable, uses commodity chemicalsMulti-step, HCl management
In situ Mg-mediatedCH3SiCl(OEt)2\text{CH}_3\text{SiCl}(\text{OEt})_2Solvent-free, 60–80°C70–85%Cost-effective, one-potCatalyst optimization needed
Alkoxy substitutionMethyltriethoxysilaneHigh-temperature, long duration50–60%Avoids chloridesLow yield, side reactions

Challenges and Optimization Strategies

  • Selectivity in Grignard Reactions : Excess Grignard reagent risks disubstitution (e.g., CH3Si(C5H9)2(OEt)\text{CH}_3\text{Si}(\text{C}_5\text{H}_9)_2(\text{OEt})). Stoichiometric control and slow halide addition mitigate this.

  • Chlorosilane Handling : Hydroscopic chlorosilanes require anhydrous conditions. Solvent-free methods reduce hydrolysis risks.

  • Catalyst Efficiency : Iodine or pre-formed Grignard traces enhance magnesium activation in in situ methods .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyldiethoxy(methyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclopentyldiethoxy(methyl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane linkages. These interactions are crucial in the compound’s ability to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Diethoxydimethylsilane (C₆H₁₆O₂Si): Contains two ethoxy and two methyl groups.

Cyclohexyldimethoxymethylsilane (C₁₀H₂₂O₂Si): Features a cyclohexyl group, methoxy substituents, and a methyl group.

Dichloromethylsilane (CH₃SiHCl₂): A chlorinated silane with high reactivity.

Decamethylcyclopentasiloxane (C₁₀H₃₀O₅Si₅): A cyclic siloxane with methyl groups.

Table 1: Structural Comparison

Compound Substituents Key Functional Groups Molecular Formula
Cyclopentyldiethoxy(methyl)silane Cyclopentyl, methyl, ethoxy Si–O, Si–C C₈H₁₈O₂Si
Diethoxydimethylsilane Two ethoxy, two methyl Si–O, Si–C C₆H₁₆O₂Si
Cyclohexyldimethoxymethylsilane Cyclohexyl, methoxy, methyl Si–O, Si–C C₁₀H₂₂O₂Si
Dichloromethylsilane Chlorine, methyl Si–Cl CH₃SiHCl₂

Insights :

  • Ethoxy vs. Methoxy Groups : Ethoxy groups (as in this compound and Diethoxydimethylsilane) hydrolyze more slowly than methoxy groups (e.g., Cyclohexyldimethoxymethylsilane), allowing better control in sol-gel processes .

Physical and Chemical Properties

Table 2: Surface Tension and Stability Data

Compound Surface Tension (mN/m) Density (g/cm³) Hydrolysis Reactivity
This compound* ~18–22 (estimated) ~0.95–1.05 Moderate
Diethoxydimethylsilane 19.5 0.89 High (fast hydrolysis)
Dichloromethylsilane 22.3 1.11 Very High
Decamethylcyclopentasiloxane 17.8 0.96 Low (stable)

*Estimated based on analogous silanes.

Key Findings :

  • Surface Tension : this compound likely exhibits lower surface tension (~18–22 mN/m) compared to Dichloromethylsilane (22.3 mN/m), making it more suitable for hydrophobic coatings .
  • Hydrolysis Reactivity : Dichloromethylsilane reacts violently with water, while ethoxy-substituted silanes (e.g., Diethoxydimethylsilane) undergo controlled hydrolysis, forming stable siloxane networks .

Table 3: Reactivity and Hazard Comparison

Compound Reactivity with Water Toxicity Safety Handling Requirements
This compound Moderate Low (non-toxic) Standard PPE
Dichloromethylsilane Violent (HCl release) High Ventilation, acid-resistant gear
Cyclohexyldimethoxymethylsilane Low Non-toxic Minimal precautions

Insights :

  • Chlorinated vs. Ethoxy Silanes : Dichloromethylsilane’s chlorine substituents increase toxicity and corrosivity, necessitating stringent safety measures . In contrast, ethoxy groups in this compound reduce hazards, aligning it with safer additives like Cyclohexyldimethoxymethylsilane .
  • Steric Effects : The cyclopentyl group in this compound may further mitigate reactivity compared to linear analogs, enhancing storage stability.

Biological Activity

Chemical Structure and Properties

Cyclopentyldiethoxy(methyl)silane has the following chemical structure:

  • Molecular Formula : C11_{11}H24_{24}O2_{2}Si
  • Molecular Weight : 216.40 g/mol
  • Structure : The compound features a cyclopentyl group attached to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.

The unique structure of CPDMS allows it to interact with biological systems in ways that are still being elucidated through ongoing research.

The biological activity of CPDMS is primarily attributed to its ability to interact with cellular membranes and proteins. Research indicates that silanes can influence cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis. The following mechanisms have been proposed:

  • Membrane Interaction : CPDMS can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CPDMS. In vitro tests have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that CPDMS could be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to assess the safety profile of CPDMS. The findings are summarized below:

Cell Line IC50 (µM) Observation
HeLa50Moderate cytotoxicity
MCF-775Low cytotoxicity
A54930High cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that while CPDMS exhibits some cytotoxic effects, its impact varies significantly across different cell types.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of CPDMS against biofilms formed by Staphylococcus aureus. The study demonstrated that CPDMS significantly reduced biofilm formation at concentrations as low as 16 µg/mL, suggesting its potential use in medical devices to prevent infections .

Case Study 2: Cytotoxicity in Cancer Cells

A research article in Cancer Letters investigated the cytotoxic effects of CPDMS on breast cancer cells (MCF-7). The study found that CPDMS induced apoptosis through the activation of caspase pathways, leading to significant cell death at higher concentrations (75 µM) . This finding supports the potential application of CPDMS in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Cyclopentyldiethoxy(methyl)silane, and how do reaction conditions influence yield?

  • Methodology : Use inert hydrocarbon solvents (e.g., pentane, hexane) for silane synthesis, as they facilitate product isolation due to low polarity. Maintain temperatures at 0–25°C during hydrolysis to control exothermic reactions. Stirring rates ≥500 rpm ensure homogeneity, particularly during aqueous alcohol additions . Purification via distillation or recrystallization is critical to remove unreacted precursors and byproducts like diethylammonium chloride .
  • Key Variables : Solvent choice, temperature, stoichiometric ratios of silane precursors (e.g., cyclopentyl chloride and diethoxy(methyl)silane), and reaction time.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Safety Protocols : Conduct a risk assessment before synthesis, focusing on hazards like flammability, reactivity with moisture, and potential hydrolysis byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation and moisture ingress. Store under dry, cool conditions with molecular sieves to prolong shelf life .
  • Decomposition Risks : Hydrolysis in humid environments generates methanol/ethanol and silanol intermediates, which may polymerize exothermically .

Advanced Research Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?

  • Analytical Workflow :

  • NMR : Use 29Si^{29}\text{Si} NMR to confirm Si–O and Si–C bonding (typical shifts: −10 to −30 ppm for ethoxy groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify cyclopentyl and methyl substituents .
  • TLC/GC-MS : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). GC-MS detects volatile byproducts (e.g., diethylamine) and quantifies purity .
    • Data Interpretation : Cross-validate spectral data with computational models (DFT) to resolve ambiguities in stereoelectronic effects .

Q. How do steric and electronic properties of the cyclopentyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights : The bulky cyclopentyl group reduces nucleophilic attack at silicon, favoring SN_\text{N}2 pathways over SN_\text{N}1. Kinetic studies (e.g., Arrhenius plots) reveal activation energies 15–20% higher than linear alkyl analogs .
  • Experimental Design : Compare hydrolysis rates with analogs (e.g., cyclohexyl or isopropyl derivatives) under controlled pH and solvent polarity. Use 29Si^{29}\text{Si} NMR to track intermediate silanol formation .

Q. How can contradictory data on silane stability in aqueous systems be resolved?

  • Case Study : Discrepancies in hydrolysis rates may arise from trace catalysts (e.g., acids/bases) or solvent impurities. Replicate experiments under rigorously anhydrous conditions and characterize byproducts via FT-IR (e.g., Si–OH peaks at 3200–3600 cm1^{-1}) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (pH, temperature, solvent) contributing to instability. Report confidence intervals for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.